5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS 473537-32-5 properties
5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS 473537-32-5 properties
The following technical guide details the properties, synthesis, and applications of 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline (CAS 473537-32-5). This document is structured for researchers and process chemists involved in the development of fluorinated pharmaceutical intermediates.
CAS Registry Number: 473537-32-5
Chemical Formula:
Executive Summary
5-Methoxy-2-nitro-4-(trifluoromethyl)aniline is a highly specialized fluorinated building block used in the synthesis of advanced pharmaceutical ingredients (APIs).[2] Its structural uniqueness lies in the tetrasubstituted benzene ring, which combines a strong electron-withdrawing trifluoromethyl group (
Physicochemical Profile
The compound typically presents as an off-white to yellow solid, characteristic of nitroaniline derivatives.
| Property | Value |
| IUPAC Name | 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline |
| CAS Number | 473537-32-5 |
| Molecular Weight | 236.15 |
| Exact Mass | 236.0412 |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~0.5 (Conjugate acid), ~14 (Amine deprotonation) |
| LogP (Calculated) | 2.15 |
Synthetic Route & Manufacturing
The primary industrial and laboratory synthesis of CAS 473537-32-5 involves a Nucleophilic Aromatic Substitution (
Reaction Scheme
The synthesis proceeds by displacing the chloride with a methoxide ion generated in situ or supplied as a salt.
Figure 1: Synthetic pathway from the chloro-precursor to the target methoxy-aniline and subsequent reduction potential.[2][3]
Detailed Experimental Protocol
Reference Protocol: Adapted from Patent CN101415681A [1].
Reagents:
-
Precursor: 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv)[2]
-
Base: Potassium Hydroxide (KOH) (2.2 equiv)[2]
-
Solvent: DMSO (Dimethyl sulfoxide) and Methanol (2:1 ratio)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve 5-chloro-2-nitro-4-(trifluoromethyl)aniline (e.g., 30.0 g, 125 mmol) in a mixture of DMSO (250 mL) and Methanol (125 mL).
-
Basification: Add solid KOH (18.1 g, 274 mmol) to the solution. The mixture typically turns a deep red color due to the formation of the anionic intermediate (Meisenheimer complex) or deprotonation of the aniline.[2]
-
Reaction: Stir the mixture at ambient temperature (23°C) for approximately 7 days. Note: Reaction time can be significantly reduced (to hours) by heating to 60-80°C, though this may increase impurity formation.[2]
-
Quenching: Pour the reaction mixture into a stirred solution of 1N HCl (350 mL) and water (1500 mL). The acidification neutralizes the excess base and precipitates the product.
-
Isolation: Stir the suspension for 1 hour to ensure complete precipitation. Filter the solid, wash with water to remove salts and DMSO, and dry under vacuum.
-
Yield: Typical yields range from 85% to 95%.
Mechanistic Insight
The reaction is a classic
-
It is para to the Nitro group (
), which stabilizes the negative charge in the transition state via resonance. -
It is ortho to the Trifluoromethyl group (
), which stabilizes the transition state via strong inductive electron withdrawal.
Pharmaceutical Applications
This compound serves as a critical intermediate for "scaffold hopping" in drug discovery, specifically for Kinase Inhibitors and GPCR Antagonists .
mGluR2 Antagonists
The primary documented application is in the synthesis of pyridine and pyrimidine derivatives that act as mGluR2 (Metabotropic Glutamate Receptor 2) antagonists . These compounds are investigated for the treatment of cognitive disorders, depression, and schizophrenia. The 5-methoxy-2-nitro-4-(trifluoromethyl)aniline moiety is reduced to the corresponding 1,2-diamine, which is then cyclized to form the benzimidazole core of the active drug [1].[2]
Kinase Inhibitor Scaffolds (EGFR/VEGFR)
While often associated with third-generation EGFR inhibitors (like Olmutinib or Lazertinib) due to structural similarity, this specific CAS is a distinct variant.[2] It allows medicinal chemists to install a 4-trifluoromethyl-5-methoxy substitution pattern on a benzene ring.[2]
-
Downstream Chemistry: The nitro group is readily reduced (using
,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , or ) to yield 4-Methoxy-5-(trifluoromethyl)benzene-1,2-diamine . -
Heterocycle Formation: This diamine reacts with carboxylic acids, aldehydes, or phosgene equivalents to generate benzimidazoles, quinoxalines, or benzotriazoles.
Figure 2: Application workflow converting the nitroaniline intermediate into bioactive heterocycles.
Handling & Safety (HSE)
Signal Word: Warning Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood to avoid inhalation of fine powders.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable under normal conditions but should be protected from light if stored for extended periods.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen and fluorine.
References
-
Trabanco-Suarez, A. A., et al. (2007). Pyridine and pyrimidine derivatives as mGluR2 antagonists. Patent WO2007113276 / CN101415681A.
-
Ambeed, Inc. (2024). Safety Data Sheet: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.
-
PubChem Database. (2024). Compound Summary: 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline.[2][1][4] National Center for Biotechnology Information. [2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Pentaerythritol tetrakis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate] [webbook.nist.gov]
- 3. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 5-氯-2-硝基-4-(三氟甲基)苯胺 - CAS号 35375-74-7 - 摩熵化学 [molaid.com]
